molecular formula C15H14FNOS B2957467 (3-Fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone CAS No. 2191266-93-8

(3-Fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2957467
CAS No.: 2191266-93-8
M. Wt: 275.34
InChI Key: RZVBNCFCCFTBIS-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a heterocyclic methanone derivative featuring a pyrrolidine core substituted with a thiophen-3-yl group at the 3-position and a 3-fluorophenyl group attached via a ketone linkage. This structure combines electron-withdrawing (fluorine) and aromatic (thiophene, phenyl) moieties, which may influence its physicochemical properties, receptor binding affinity, and metabolic stability.

Properties

IUPAC Name

(3-fluorophenyl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c16-14-3-1-2-11(8-14)15(18)17-6-4-12(9-17)13-5-7-19-10-13/h1-3,5,7-8,10,12H,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVBNCFCCFTBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorobenzoyl chloride with 3-(thiophen-3-yl)pyrrolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(3-Fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

Thiophene Substitution Patterns
  • (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (): The thiophen-2-yl substitution and 3-methyl group alter steric and electronic interactions compared to the target compound’s thiophen-3-yl group.
  • (Thiophen-3-yl)(3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-1-yl)methanone (): Incorporation of an oxadiazole substituent increases molecular weight (387.43 g/mol) and introduces hydrogen-bonding capabilities, which may enhance target engagement in enzyme-active sites.
Fluorophenyl vs. Other Aromatic Groups
  • (S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone (): The 2-fluorophenyl group creates distinct steric hindrance compared to the 3-fluorophenyl group in the target compound.
  • (3-Amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone (): The dimethylamino and amino groups on the phenyl ring enhance electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound. This could modulate binding to receptors like CB1 or serotonin receptors.

Heterocyclic Core Modifications

Pyrrolidine vs. Piperidine Derivatives
  • (4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidin-1-yl)(thiophen-3-yl)methanone (): Replacement of pyrrolidine with piperidine increases ring size, altering conformational flexibility and steric bulk. Piperidine’s six-membered ring may enhance metabolic stability compared to pyrrolidine’s five-membered ring.
Pyrrole vs. Indole Derivatives ():
  • Pyrrole-derived cannabinoids (e.g., JWH-030) exhibit lower CB1 receptor affinity compared to indole analogs (e.g., WIN 55,212-2). The target compound’s pyrrolidine core, while distinct from pyrrole, may follow similar trends in receptor potency due to reduced aromaticity and electron density.

Pharmacological and Physicochemical Trends

Key Data Table
Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound 301.36* 3-Fluorophenyl, thiophen-3-yl, pyrrolidine Moderate lipophilicity (predicted); potential CNS activity
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone () 209.28 3-Methylthiophen-2-yl, 3-hydroxypyrrolidine Higher polarity; reduced BBB penetration
(S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone () 208.23 2-Fluorophenyl, 3-aminopyrrolidine Basic amino group; potential for ionic interactions with receptors
Piperidine-oxadiazole-thiophene derivative () 387.43 Oxadiazole, piperidine, thiophen-3-yl High molecular weight; possible enzyme inhibition via oxadiazole

*Calculated based on molecular formula C₁₅H₁₄FNO₃S.

Biological Activity

(3-Fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a novel organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of functional groups, which may contribute to its interaction with various biological targets, including enzymes and receptors.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name (3fluorophenyl)(3(thiophen 3 yl)pyrrolidin 1 yl)methanone\text{IUPAC Name }(3-\text{fluorophenyl})(3-(\text{thiophen 3 yl})\text{pyrrolidin 1 yl})\text{methanone}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The precise mechanisms remain under investigation, but preliminary studies suggest potential interactions with pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including HeLa and MCF-7 cells. The compound's mechanism appears to involve:

  • Induction of apoptosis through mitochondrial pathways.
  • Inhibition of tubulin polymerization, which disrupts mitotic processes.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (nM)
This compoundHeLa24
This compoundMCF-751
Reference Compound 1HeLa1.2

Antimicrobial Activity

In addition to its anticancer effects, the compound has been evaluated for antimicrobial properties. Preliminary findings suggest that it may exhibit activity against certain bacterial strains, although further studies are required to establish its efficacy and mechanism.

Case Studies

A notable case study involved the evaluation of this compound in a xenograft model using HT-29 human colon cancer cells. The study reported a significant reduction in tumor growth compared to control groups, suggesting potential therapeutic applications in oncology.

Comparison with Similar Compounds

(3-Fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone and (3-Chlorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone are structurally similar compounds that have also been studied for their biological activities. However, the unique combination of fluorine and thiophene groups in our compound appears to enhance its potency and selectivity against specific targets.

Table 2: Comparison of Biological Activities

CompoundAnticancer ActivityAntimicrobial Activity
This compoundHighModerate
(3-Fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanoneModerateLow

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